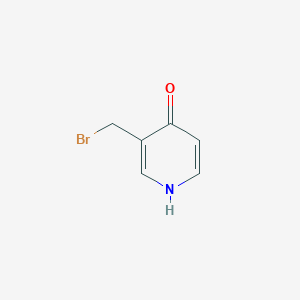
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isobutyl group, a methylsulfonylmethyl group, and a pyrazolamine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with an isobutyl halide, followed by the introduction of a methylsulfonylmethyl group through sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The presence of the methylsulfonylmethyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased polarity and potential for specific biological interactions, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C9H17N3O2S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-6(2)4-7-8(5-15(3,13)14)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |
Clave InChI |
XBRWWVZXIXGNBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(NN=C1N)CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


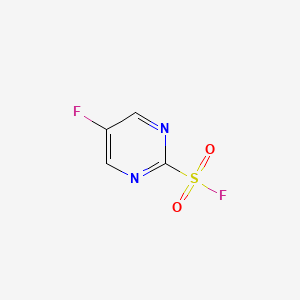
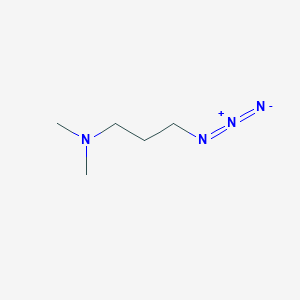

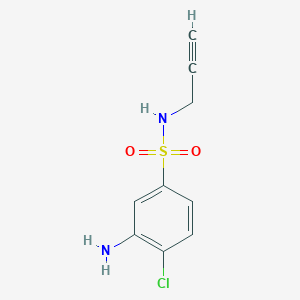
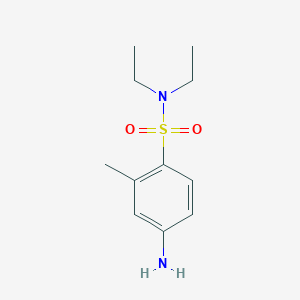
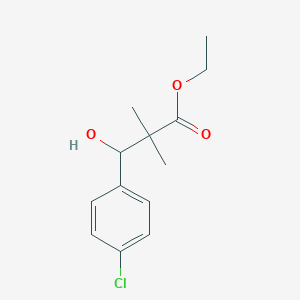
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
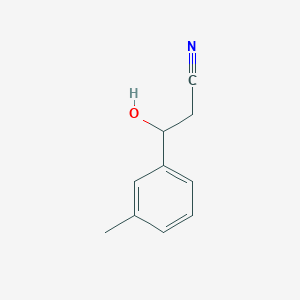
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)


